Acetic acid, (4-(7-methoxy-2-oxo-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, ethyl ester
Acetic acid, (4-(7-methoxy-2-oxo-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, ethyl ester
Brand Name:
Vulcanchem
CAS No.:
111038-34-7
VCID:
VC20847886
InChI:
InChI=1S/C26H22O6/c1-3-30-23(27)16-31-19-11-9-18(10-12-19)24-21-14-13-20(29-2)15-22(21)32-26(28)25(24)17-7-5-4-6-8-17/h4-15H,3,16H2,1-2H3
SMILES:
CCOC(=O)COC1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC(=C3)OC)C4=CC=CC=C4
Molecular Formula:
C26H22O6
Molecular Weight:
430.4 g/mol
Acetic acid, (4-(7-methoxy-2-oxo-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, ethyl ester
CAS No.: 111038-34-7
Cat. No.: VC20847886
Molecular Formula: C26H22O6
Molecular Weight: 430.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111038-34-7 |
|---|---|
| Molecular Formula | C26H22O6 |
| Molecular Weight | 430.4 g/mol |
| IUPAC Name | ethyl 2-[4-(7-methoxy-2-oxo-3-phenylchromen-4-yl)phenoxy]acetate |
| Standard InChI | InChI=1S/C26H22O6/c1-3-30-23(27)16-31-19-11-9-18(10-12-19)24-21-14-13-20(29-2)15-22(21)32-26(28)25(24)17-7-5-4-6-8-17/h4-15H,3,16H2,1-2H3 |
| Standard InChI Key | WSHXYLCAMYHQCJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)COC1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC(=C3)OC)C4=CC=CC=C4 |
| Canonical SMILES | CCOC(=O)COC1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC(=C3)OC)C4=CC=CC=C4 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator